![molecular formula C14H18N2O3S B2792924 (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide CAS No. 1164508-75-1](/img/structure/B2792924.png)

(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

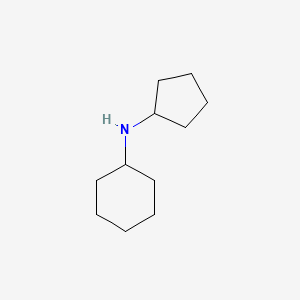

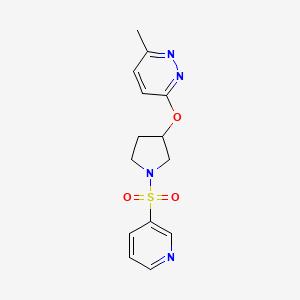

“(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide” is a chemical compound with the molecular formula C14H18N2O3S and a molecular weight of 294.371. It is not intended for human or veterinary use and is available for research use only1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, there are related studies on the synthesis of similar compounds. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid2.Molecular Structure Analysis

The molecular structure of this compound includes a benzo[d]thiazol-2(3H)-ylidene core, which is substituted with dimethoxy and methyl groups at the 4 and 7 positions, respectively1.

Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound. However, benzothiazole derivatives are known to display a wide spectrum of pharmacologic effects, including anti-inflammatory, antibacterial, antiviral, antioxidant, and immunomodulatory properties3.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 294.371. Unfortunately, specific details such as melting point, boiling point, and solubility are not available in the current resources.Scientific Research Applications

Stable Thiazol-2-ylidene and Its Dimer

A. Arduengo, J. Goerlich, and W. Marshall (1997) described the synthesis, characterization, and X-ray crystallographic structure determination of a stable thiazol-2-ylidene, which is the first example of a stable, crystalline carbene with a sulfur substituent. This compound is a significant analog of thiamin (vitamin B1) carbene, showcasing stability sufficient for room temperature isolation in the absence of moisture and oxygen, though it can dimerize to form a carbene–carbene dimer. The study provides foundational insights into the stability and structural properties of thiazol-2-ylidenes, potentially informing further research on related compounds like "(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide" (Arduengo, Goerlich, & Marshall, 1997).

Hypoglycemic and Hypolipidemic Activity of Novel Thiazolidinedione Analogs

Sonali Mehendale-Munj, R. Ghosh, and C. Ramaa (2011) reported on the synthesis and evaluation of novel thiazolidinedione ring-containing molecules for their hypoglycemic and hypolipidemic activities in a type-2 diabetes model. This study demonstrates the therapeutic potential of thiazolidinedione analogs in managing blood glucose and lipid levels, suggesting a possible area of application for compounds with similar chemical structures (Mehendale-Munj, Ghosh, & Ramaa, 2011).

Safety And Hazards

Specific safety and hazard information for this compound is not available. However, general safety measures for handling similar compounds include wearing suitable protective clothing and avoiding contact with skin and eyes4.

Future Directions

The future directions for this compound could involve further research into its potential pharmacological effects. Given the wide range of effects observed in benzothiazole derivatives3, this compound could be a promising candidate for future drug development.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemical supplier51.

properties

IUPAC Name |

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-8(2)13(17)15-14-16(3)11-9(18-4)6-7-10(19-5)12(11)20-14/h6-8H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFUCLOTYFGXGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N=C1N(C2=C(C=CC(=C2S1)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2792841.png)

![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((5-chloro-2-methylphenyl)amino)acrylonitrile](/img/structure/B2792845.png)

![N-Methyl-N-[2-[methyl(1-pyridin-2-ylethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2792846.png)

![3-(3-chlorobenzyl)-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2792849.png)

![1,4-Bis[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B2792850.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2792857.png)

![ethyl 2-(2-((4-(4-fluorophenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2792861.png)

![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4-phenylthiazole-5-carboxylate](/img/structure/B2792864.png)